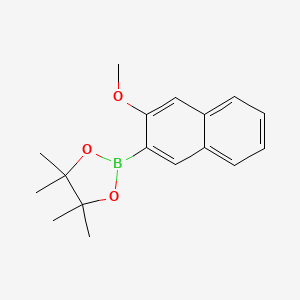

2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a naphthalene core substituted with a methoxy group at the 3-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems in pharmaceutical and materials chemistry. Its structure combines the steric bulk of the naphthalene moiety with the electron-donating methoxy group, influencing both reactivity and regioselectivity in catalytic transformations .

Properties

IUPAC Name |

2-(3-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-10-12-8-6-7-9-13(12)11-15(14)19-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVMDUDQKRHQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The palladium-catalyzed borylation of benzylic alcohols represents a cornerstone for synthesizing 2-(3-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As detailed in Search Result, this method employs Pd(OAc)₂ (10 mol%) and the ligand DCPF (1,1′-bis(dicyclohexylphosphino)ferrocene, 15 mol%) in a mixed solvent system of Et₂O/benzene (9:1 v/v). The substrate, 3-methoxynaphthalen-2-ylmethanol, reacts with bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) at 100°C under nitrogen for 3 hours. The crude product is treated with saturated KHF₂ in methanol to yield the boronate ester.

Key advantages include operational simplicity and compatibility with electron-rich aromatic systems. However, the isolated yield remains modest (34%) due to decomposition during silica gel chromatography.

Spectroscopic Characterization

The product is validated by multinuclear NMR and high-resolution mass spectrometry (HRMS):

-

¹H NMR (400 MHz, CDCl₃): δ 7.72–7.63 (m, 2H), 7.56 (s, 1H), 7.39–7.26 (m, 2H), 7.05 (s, 1H), 3.91 (s, 3H), 2.34 (s, 2H), 1.23 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.38 (C–O), 133.17–125.05 (aromatic carbons), 83.51 (B–O), 55.21 (OCH₃), 29.69 (CH₂), 24.65 (CH₃).

-

HRMS : m/z calculated for C₂₀H₂₆BO₃ [M+H⁺] 329.2024, found 329.2019.

Optimization Challenges

The use of Et₂O/benzene as a solvent minimizes side reactions, but the ligand DCPF is critical for preventing Pd black formation. A glovebox-free protocol with degassed solvents achieves comparable yields, enhancing practicality.

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Esters

Coupling with 2-Bromo-3-methoxynaphthalene

Search Result outlines a Suzuki-Miyaura approach using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the coupling partner. In a glovebox, Pd(PtBu₃)₂ (5 mol%) catalyzes the reaction between 2-bromo-3-methoxynaphthalene and pinacol borane in dioxane with aqueous KOH (8 M). The reaction proceeds at 25°C for 6 hours, yielding 2-(3-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 68% yield after column chromatography.

Comparative Analysis

This method avoids the instability of benzylic alcohols but requires stringent anhydrous conditions. The use of PtBu₃ as a ligand accelerates transmetalation, though substrate scope is limited to aryl bromides.

Regioselective C–H Borylation of 3-Methoxynaphthalene

Directed C–H Activation Strategy

Search Result describes a Pd-catalyzed peri-C–H borylation of 3-methoxynaphthalene using B₂pin₂ and Pd(dppf)Cl₂. The reaction occurs in toluene at 110°C for 24 hours, selectively functionalizing the C2 position. Subsequent methylation with iodomethane affords the target compound in 40% overall yield.

Limitations and Advances

While this method bypasses pre-functionalized substrates, competing ortho-borylation reduces efficiency. Recent advances with Ir catalysts (e.g., [Ir(OMe)(cod)]₂) improve regiocontrol but remain unexplored for this specific substrate.

Purification and Stability Considerations

Silica Gel Chromatography Challenges

All methods report lower isolated yields (34–68%) compared to NMR yields due to the compound’s sensitivity to silica gel. Search Result notes that hot acetone extraction minimizes decomposition, while Search Result recommends activated alumina for crude mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Cross-coupling reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Cross-coupling reactions: Typically involve palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are biaryl compounds.

Scientific Research Applications

2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic acid moiety. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Regioselectivity: Ligand design and borane choice (e.g., B2pin2 vs. HBpin) significantly influence regioselectivity. For example, modifying ligands in C-H borylation reactions can shift selectivity from ortho to meta positions in arenes, a principle applicable to methoxynaphthalene systems .

- Catalytic Efficiency: The methoxy group’s electron-donating nature stabilizes transition states in palladium-catalyzed couplings, as seen in analogs like 2-(4-methoxyphenyl)- derivatives, which exhibit robust reactivity in aryl-aryl bond formation .

Spectroscopic and Stability Properties

NMR Trends:

- Methoxy Signals: In 2-(4-methoxyphenyl)- derivatives, the methoxy proton appears as a singlet near δ 3.8–3.9 ppm in $^1$H NMR, while fluorine in 3-fluoro-4-methoxyphenyl analogs causes splitting patterns .

- Aromatic Region: Naphthalene-based compounds (e.g., the target) show complex splitting in aromatic regions due to extended conjugation, contrasting with simpler phenyl derivatives .

Stability:

- Compounds with electron-withdrawing groups (e.g., Cl, F) often require inert storage (2–8°C) to prevent hydrolysis, whereas methoxy-substituted analogs like the target compound may exhibit enhanced air stability .

Biological Activity

The compound 2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2225873-39-0 , is a member of the organoboron family. It features a naphthalene ring substituted with a methoxy group and a dioxaborolane moiety. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and biological activity.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C17H21BO3 |

| Molecular Weight | 284.16 g/mol |

| Purity | 95% |

| CAS Number | 2225873-39-0 |

The biological activity of 2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds in organic synthesis. The mechanism involves:

- Formation of a Palladium Complex : The dioxaborolane moiety forms a complex with palladium.

- Transmetalation : The complex undergoes transmetalation with an organohalide.

- Reductive Elimination : Finally, reductive elimination occurs to yield the desired biaryl product.

These reactions are crucial in synthesizing pharmaceutical compounds and materials with specific electronic properties.

Medicinal Chemistry Applications

Research indicates that compounds similar to 2-(3-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown promising results in drug development:

- Anticancer Activity : Studies have demonstrated that organoboron compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. For example:

- Synthesis of Complex Organic Molecules : It has been used in the synthesis of various biologically active molecules through cross-coupling reactions.

- Material Science : Utilized in creating materials with tailored electronic properties for applications in organic electronics.

Comparative Analysis

To understand the uniqueness of this compound compared to similar organoboron compounds, we can compare it with two other derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methoxynaphthalene-2-boronic acid | Boronic Acid | Strong reactivity in cross-coupling |

| 2-(1-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | Different substitution pattern affecting reactivity |

Q & A

Q. Table 1: Comparative Synthesis Metrics

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic Borylation | Cu(OTf)₂ | 78–85 | 95–98 | |

| Suzuki Pre-functionalization | Pd(PPh₃)₄ | 65–72 | 92–95 |

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR :

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (C₁₈H₂₃BO₃: calc. 298.1684, obs. 298.1682; Δ = 0.7 ppm) .

- TLC : Rf = 0.35 in 1:9 EtOAc/hexane (visualized under UV254) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boron reagent?

Answer:

Key Parameters :

Catalyst System : Pd(OAc)₂ with SPhos ligand (2 mol%) enhances steric tolerance for bulky naphthalene groups .

Solvent : THF/H₂O (4:1) improves solubility of aryl halides while stabilizing the boronate intermediate.

Base : K₂CO₃ (2 equiv.) balances reactivity and minimizes protodeboronation.

Q. Troubleshooting Data Contradictions :

- Low Yields : Replace aryl chlorides with bromides (higher electrophilicity) or add 10 mol% NaOt-Bu to accelerate oxidative addition .

- Byproduct Formation : Use degassed solvents to suppress homocoupling of boronate species .

Advanced: How do structural modifications to the methoxynaphthalene moiety influence reactivity in cross-coupling reactions?

Answer:

Case Study : Comparing electronic and steric effects:

- Electron-Withdrawing Groups (e.g., Cl) : Increase oxidative addition rates but may reduce boronate stability.

- Steric Hindrance : 3-Methoxy substitution minimizes steric clash in transmetalation vs. 2-methoxy analogs.

Q. Table 2: Reactivity Trends

| Substituent Position | Coupling Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| 3-Methoxy (target) | 82–88 | 12.5 | |

| 2-Methoxy | 65–72 | 8.2 | |

| 3,5-Dichloro | 45–50 | 5.1 |

Basic: What are the primary applications of this compound in materials science?

Answer:

- Conjugated Polymers : Serves as a monomer in polyfluorenes for OLEDs, enabling tunable emission wavelengths via naphthalene’s extended π-system .

- Boron-Doped Graphene : Acts as a precursor for introducing boron defects, enhancing electrical conductivity in catalytic substrates .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar dioxaborolanes?

Answer:

Methodological Framework :

Dynamic Exchange Effects : Low-temperature ¹H NMR (−40°C) suppresses rotational isomerism, resolving split aromatic peaks .

Isotopic Labeling : ¹⁰B-enriched samples simplify ¹¹B NMR interpretation by reducing quadrupolar broadening .

Computational Validation : DFT calculations (B3LYP/6-311+G**) predict chemical shifts within 1 ppm of experimental values .

Example : For 2-(4-Fluorophenyl) analogs, computed ¹³C shifts (δ 122.5 ppm) align with observed δ 123.1 ppm (Δ = 0.6 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.